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Compound of Interest

Compound Name: Cinnolin-4-amine

Cat. No.: B494958

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The cinnoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in
medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1]
[2] Among these, cinnolin-4-amine stands out as a crucial synthetic intermediate and a
versatile building block for the development of novel therapeutic agents and functional
molecules. Its strategic placement of a reactive amino group on the core cinnoline structure
allows for diverse functionalization, leading to compounds with potent biological effects,
including kinase inhibition, antimicrobial, and anticancer properties.[3][4][5] This technical guide
provides a comprehensive overview of cinnolin-4-amine, covering its synthesis,
physicochemical properties, reactivity, and applications, with a focus on its utility as a
foundational molecule in modern drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties

Cinnolin-4-amine is a light yellow solid at room temperature.[1] Its core structure consists of a
fused benzene and pyridazine ring system, which is isosteric to biologically relevant scaffolds
like quinoline and isoquinoline.[1] This structural feature is fundamental to its ability to interact
with various biological targets.

Physical and Chemical Properties

A summary of the key physicochemical properties of cinnolin-4-amine is presented below.
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Property Value Reference
CAS Number 5152-83-0 [6]
Molecular Formula CsH7N3 [6]
Molecular Weight 145.16 g/mol [61[7]
Melting Point 209.5 °C [6]

Boiling Point 351.8°C [6]

pKa 2.64 (for the parent cinnoline) [1]

XLogP3 1.0 [7]
Appearance Light yellow solid [1]

Storage Store at 2°C - 8°C [6]

Spectroscopic Profile

While comprehensive experimental spectra for the parent cinnolin-4-amine are not widely
published, data from closely related analogs and predictive models provide a reliable
spectroscopic profile for characterization. The following table summarizes expected and
reported data for cinnolin-4-amine and its derivatives.
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Spectroscopy Data and Interpretation Reference

For a derivative, 6-Bromo-N-
(6-methylpyridin-3-yl)cinnolin-
4-amine (in DMSO-ds), signals
for the cinnoline core protons
are observed at  9.12 (d, H-

IH NMR 5), 8.87 (d, H-3), 8.25 (d, H-8),  [8]
and 8.01 (dd, H-7) ppm. The
NH proton appears as a broad
singlet around & 9.35 ppm.
Similar regions are expected

for the parent compound.

Predicted Exact Mass:
145.0640 u (for CsH7Ns). The
molecular ion peak [M]* would

Mass Spectrometry (MS) be expected at m/z 145, with [7]
isotopic patterns
corresponding to the molecular

formula.

Expected characteristic

absorption bands include: N-H

stretching (amine) ~3300-3500
Infrared (IR) cm~1, C=C and C=N stretching  [8]

(aromatic rings) ~1500-1600

cm~1, and C-H stretching

(aromatic) ~3000-3100 cm™1,

UV-Vis Absorption For a derivative, 6-(4- 9]
cyanophenyl)cinnoline-4-
amine, the n - 1t* transition
shows a maximum absorption
(Amax) at 370 nm in THF,
indicating a significant
bathochromic shift compared

to its azide precursor due to
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the higher electron-donating

ability of the amine group.

Synthesis of the Cinnolin-4-amine Scaffold

The synthesis of the cinnolin-4-amine core is a critical first step for its use as a building block.
The most common and effective methods involve the intramolecular cyclization of suitably
substituted aryl hydrazones.[10][11] The general strategy involves diazotization of a substituted
aniline, coupling with an active methylene compound like cyanoacetamide to form a hydrazone,
followed by a Lewis acid-catalyzed cyclization.[10][12]

General Synthetic Workflow

The diagram below illustrates a widely used workflow for the synthesis of substituted 4-
aminocinnoline-3-carboxamides, which are closely related precursors or derivatives of

cinnolin-4-amine.

Cyanoacetamide
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Caption: General synthetic workflow for Cinnolin-4-amine derivatives.

Detailed Experimental Protocol: Synthesis of
Substituted 4-Aminocinnoline-3-carboxamides

This protocol is adapted from established literature procedures for the synthesis of cinnoline
derivatives.[10][11]

Step 1: Formation of the Hydrazone

» Dissolve the desired substituted aniline (10 mmol) in a mixture of concentrated hydrochloric
acid (5 mL) and water (5 mL).

e Cool the solution to 0-5 °C in an ice bath.

e Add a solution of sodium nitrite (10 mmol) in water (5 mL) dropwise while maintaining the
temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

 In a separate flask, dissolve cyanoacetamide (10 mmol) and an excess of sodium acetate in
agueous ethanol.

e Slowly add the cold diazonium salt solution to the cyanoacetamide solution with vigorous
stirring.

 Allow the reaction mixture to stir for 1-2 hours at room temperature.

e The resulting colored precipitate (the hydrazone) is collected by filtration, washed with water,
and dried.

Step 2: Intramolecular Cyclization to form the Cinnoline Ring
e Suspend the dried hydrazone (5 mmol) in an inert solvent such as chlorobenzene.

e Add anhydrous aluminum chloride (AICI3) (15 mmol, 3 equivalents) portion-wise under a
nitrogen atmosphere.
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o Heat the reaction mixture to reflux (approximately 130 °C) for 30-60 minutes. The reaction
progress can be monitored by TLC.

 After cooling, pour the reaction mixture carefully onto crushed ice containing concentrated
HCI.

» The resulting solid, the hydrochloride salt of the 4-aminocinnoline derivative, is collected by
filtration.

o Neutralize the salt with a suitable base (e.g., aqueous ammonia) to obtain the free base.

» Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Reactivity and Applications in Organic Synthesis

Cinnolin-4-amine serves as a versatile scaffold due to the presence of multiple reactive sites,
primarily the exocyclic amino group and the aromatic rings, which can be selectively
functionalized.

Key Reaction Pathways

The primary utility of cinnolin-4-amine lies in the derivatization of its amino group and
substitutions on the carbocyclic ring, enabling the synthesis of large libraries of compounds for
structure-activity relationship (SAR) studies.
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Caption: Key functionalization pathways for the Cinnolin-4-amine scaffold.

+ N-Functionalization: The 4-amino group is readily acylated or sulfonylated. For instance,
reaction with p-acetamidobenzene sulfonyl chloride yields potent antimicrobial sulfonamide
derivatives.[10][11] Condensation with various reagents can also lead to the formation of
new heterocyclic rings fused to the cinnoline core.[4][13]

* Ring Functionalization: The benzene portion of the cinnoline ring can be substituted, typically
with halogen atoms, prior to the ring-forming cyclization.[3] These halogenated derivatives,
such as 6-bromocinnolin-4-amine, are valuable intermediates for transition metal-catalyzed
cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a

wide range of aryl, heteroaryl, and alkyl groups.[3]

Application as a Scaffold for Kinase Inhibitors
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One of the most significant applications of cinnolin-4-amine is as a scaffold for the design of
kinase inhibitors.[3] Kinases are critical regulators of cellular signaling pathways, and their
dysregulation is a hallmark of diseases like cancer and autoimmune disorders. The cinnoline
core acts as an effective "hinge-binding" motif, anchoring the inhibitor in the ATP-binding
pocket of the target kinase.

Key Kinase Targets:

e Bruton's Tyrosine Kinase (BTK): Derivatives of 4-aminocinnoline-3-carboxamide have been
reported as potent BTK inhibitors, which is a key target for autoimmune diseases.[4]

e Phosphoinositide 3-kinases (P13Ks): The cinnoline scaffold is recognized for its potential in
developing inhibitors of PI3Ks, which are central to cell proliferation and survival pathways
implicated in cancer.[3]

The diagram below shows a simplified representation of the PI3K/Akt signaling pathway, a
common target for cinnoline-based inhibitors.
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Caption: Simplified PI3K/Akt pathway showing the action of Cinnoline inhibitors.

Biological Activity of Cinnolin-4-amine Derivatives

The versatility of the cinnolin-4-amine building block is demonstrated by the broad spectrum
of biological activities exhibited by its derivatives.
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Conclusion

Cinnolin-4-amine has firmly established itself as a cornerstone building block in modern
organic synthesis and medicinal chemistry. Its straightforward synthesis and the predictable
reactivity of its functional groups provide a robust platform for generating chemical diversity.
The demonstrated success of its derivatives as potent inhibitors of key biological targets,
particularly protein kinases, underscores its value to drug development professionals.
Furthermore, emerging applications in areas such as fluorescent probes highlight its expanding
utility.[9][14] Future exploration of novel functionalization strategies and the application of this
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scaffold against new biological targets will undoubtedly continue to yield compounds of
significant scientific and therapeutic importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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